Cas no 1292369-74-4 (Azepane-2,6-dione)

Azepane-2,6-dione 化学的及び物理的性質

名前と識別子

-

- azepane-2,6-dione

- Z1255404954

- EN300-7075133

- 1292369-74-4

- Azepane-2,6-dione

-

- インチ: 1S/C6H9NO2/c8-5-2-1-3-6(9)7-4-5/h1-4H2,(H,7,9)

- InChIKey: GIAJGDZHQQLFNW-UHFFFAOYSA-N

- ほほえんだ: O=C1CNC(CCC1)=O

計算された属性

- せいみつぶんしりょう: 127.063328530g/mol

- どういたいしつりょう: 127.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 46.2

Azepane-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1223970-1g |

azepane-2,6-dione |

1292369-74-4 | 95% | 1g |

$1220 | 2024-06-03 | |

| Enamine | EN300-7075133-5.0g |

azepane-2,6-dione |

1292369-74-4 | 95.0% | 5.0g |

$4309.0 | 2025-03-12 | |

| Enamine | EN300-7075133-0.25g |

azepane-2,6-dione |

1292369-74-4 | 95.0% | 0.25g |

$735.0 | 2025-03-12 | |

| Enamine | EN300-7075133-0.5g |

azepane-2,6-dione |

1292369-74-4 | 95.0% | 0.5g |

$1158.0 | 2025-03-12 | |

| Enamine | EN300-7075133-2.5g |

azepane-2,6-dione |

1292369-74-4 | 95.0% | 2.5g |

$2912.0 | 2025-03-12 | |

| Enamine | EN300-7075133-0.05g |

azepane-2,6-dione |

1292369-74-4 | 95.0% | 0.05g |

$344.0 | 2025-03-12 | |

| Enamine | EN300-7075133-0.1g |

azepane-2,6-dione |

1292369-74-4 | 95.0% | 0.1g |

$515.0 | 2025-03-12 | |

| Enamine | EN300-7075133-10.0g |

azepane-2,6-dione |

1292369-74-4 | 95.0% | 10.0g |

$6390.0 | 2025-03-12 | |

| Enamine | EN300-7075133-1.0g |

azepane-2,6-dione |

1292369-74-4 | 95.0% | 1.0g |

$1485.0 | 2025-03-12 | |

| eNovation Chemicals LLC | Y1223970-1g |

azepane-2,6-dione |

1292369-74-4 | 95% | 1g |

$1220 | 2025-02-25 |

Azepane-2,6-dione 関連文献

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

Azepane-2,6-dioneに関する追加情報

Azepane-2,6-dione: A Comprehensive Overview

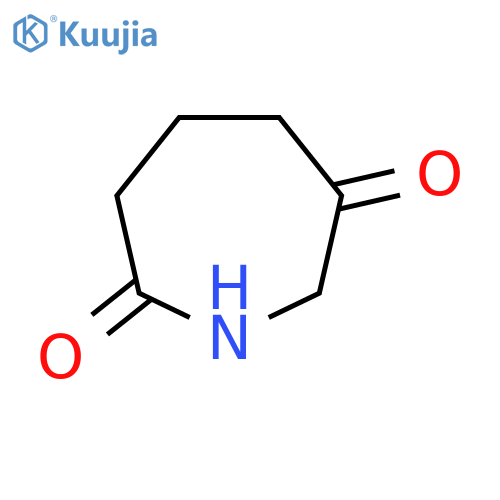

Azepane-2,6-dione, also known by its CAS number 1292369-74-4, is a cyclic diketone compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its seven-membered azepane ring with two ketone groups positioned at the 2 and 6 positions. The structure of Azepane-2,6-dione lends itself to a variety of applications, particularly in the synthesis of advanced materials and functional molecules.

The synthesis of Azepane-2,6-dione typically involves multi-step organic reactions, often utilizing ketones and cyclic compounds as starting materials. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, researchers have employed transition metal catalysts to facilitate the formation of the azepane ring with high regioselectivity. These methods not only improve the yield but also reduce the environmental impact of the synthesis process.

One of the most promising applications of Azepane-2,6-dione lies in its use as a precursor for advanced polymers and materials. The diketone groups in the molecule can undergo various condensation reactions, leading to the formation of high-performance polymers with tailored properties. For example, studies have shown that polymers derived from Azepane-2,6-dione exhibit excellent thermal stability and mechanical strength, making them suitable for use in high-temperature applications such as aerospace and automotive industries.

In addition to its role in polymer synthesis, Azepane-2,6-dione has also been explored for its potential in drug delivery systems. The molecule's unique structure allows for the incorporation of functional groups that can enhance drug solubility and bioavailability. Recent research has focused on modifying the diketone groups to create biocompatible materials that can encapsulate and release drugs in a controlled manner.

The chemical properties of Azepane-2,6-dione make it an attractive candidate for use in electrochemical applications as well. Its ability to form stable redox couples has led to investigations into its potential as an electrolyte component in advanced batteries and supercapacitors. Preliminary studies suggest that materials incorporating Azepane-2,6-dione could offer improved energy storage capabilities compared to conventional systems.

The growing interest in Azepane-2,6-dione has also spurred research into its biological activity. Scientists are exploring its potential as a bioactive molecule with applications in pharmacology and biotechnology. Initial findings indicate that the compound may exhibit antioxidant properties, which could be harnessed for therapeutic purposes.

In conclusion, Azepane-2,6-dione (CAS No. 1292369-74-4) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool for researchers working on advanced materials, drug delivery systems, electrochemical devices, and biotechnology. As ongoing studies continue to uncover new uses for this compound, its significance in both academic and industrial settings is expected to grow further.

1292369-74-4 (Azepane-2,6-dione) 関連製品

- 1284481-40-8([3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine)

- 898406-83-2(N'-(2-cyanophenyl)-N-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)

- 1036756-06-5(6-bromo-5-fluoro-1,2-dihydroquinazolin-2-one)

- 2680599-44-2(2-(4-chloro-3-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid)

- 109790-54-7(2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-fluorophenyl)-)

- 1586815-07-7(6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride)

- 1346540-50-8(5-Bromo-2-methylpyridine-3-acetonitrile)

- 1806750-60-6(2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol)

- 877783-07-8(methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate)

- 256651-55-5((2,6-dibromophenyl)methanesulfonyl chloride)